2-[4-(Tert-pentyl)phenoxy]acetic acid
CAS No.: 101267-73-6
Cat. No.: VC21286673
Molecular Formula: C13H18O3
Molecular Weight: 222.28 g/mol
* For research use only. Not for human or veterinary use.
![2-[4-(Tert-pentyl)phenoxy]acetic acid - 101267-73-6](/images/no_structure.jpg)
Specification
CAS No. | 101267-73-6 |
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Molecular Formula | C13H18O3 |
Molecular Weight | 222.28 g/mol |
IUPAC Name | 2-[4-(2-methylbutan-2-yl)phenoxy]acetic acid |
Standard InChI | InChI=1S/C13H18O3/c1-4-13(2,3)10-5-7-11(8-6-10)16-9-12(14)15/h5-8H,4,9H2,1-3H3,(H,14,15) |
Standard InChI Key | YVDCGOWSUYVCSD-UHFFFAOYSA-N |
SMILES | CCC(C)(C)C1=CC=C(C=C1)OCC(=O)O |
Canonical SMILES | CCC(C)(C)C1=CC=C(C=C1)OCC(=O)O |
Introduction
Chemical Identity and Structure
Basic Identification
2-[4-(Tert-pentyl)phenoxy]acetic acid is identified through several standard chemical classification systems. The compound is registered with CAS number 101267-73-6 and has the molecular formula C₁₃H₁₈O₃, corresponding to a molecular weight of 222.28 g/mol . It is also registered in the European Community system with EC number 835-158-7 .
Structural Characteristics
The compound consists of a phenoxy acetic acid moiety with a tert-pentyl (2-methylbutan-2-yl) group attached at the para position of the phenyl ring. This structural arrangement gives the molecule both hydrophobic and hydrophilic regions, contributing to its potential applications in various chemical systems .
The chemical structure can be described using several standard notations:
Synonyms
The compound is known by several alternative names in scientific literature and commercial contexts:
Physical and Chemical Properties
General Properties
The physical and chemical properties of 2-[4-(Tert-pentyl)phenoxy]acetic acid define its behavior in various environments and its potential applications. While specific experimental data for this compound is limited in the provided search results, its properties can be inferred from its structure and chemical class .
Structural Characteristics and Reactivity
The compound contains three key functional groups that determine its reactivity:
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The carboxylic acid group (-COOH) makes it weakly acidic and capable of forming salts with bases
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The ether linkage (phenoxy) provides stability and connects the aromatic ring to the acetic acid moiety
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The tert-pentyl group increases the hydrophobicity of the molecule and influences its solubility in various solvents
The presence of the carboxylic acid functional group makes this compound capable of participating in typical carboxylic acid reactions, including esterification, amidation, and salt formation. The aromatic ring with its tert-pentyl substituent contributes to the compound's potential for aromatic substitution reactions under appropriate conditions .
These safety classifications indicate that the compound can cause irritation to eyes, skin, and respiratory system upon exposure, necessitating appropriate protective measures during handling and use .
Manufacturer | Product Number | Quantity | Price (USD) |
---|---|---|---|
TRC | P283878 | 50mg | $110 |
Matrix Scientific | 024182 | 500mg | $199 |
Matrix Scientific | 024182 | 1g | $306 |
AK Scientific | 7331AC | 1g | $463 |
American Custom Chemicals Corporation | CHM0089582 | 500mg | $795.8 |
The relatively high price per gram suggests that this compound is primarily used in specialized research applications rather than industrial processes .
Applications and Research Significance
Structure-Activity Relationships
The presence of the tert-pentyl group at the para position of the phenyl ring may influence the compound's biological activity and physicochemical properties in ways that make it useful for specific research purposes. This structural arrangement could potentially modulate:
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Lipophilicity and membrane permeability
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Receptor binding characteristics
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Metabolic stability
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Environmental persistence
These characteristics would be particularly relevant in medicinal chemistry and agrochemical research contexts .
Chemical Identifiers and Database Presence
Registry Information
2-[4-(Tert-pentyl)phenoxy]acetic acid is registered in multiple chemical databases, facilitating its identification and information retrieval. Beyond the CAS Registry, the compound appears in:
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PubChem (CID: 16641253)
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European Community (EC) database (Number: 835-158-7)
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DSSTox Substance ID: DTXSID00586379
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Nikkaji Number: J1.633.209G
Computed Properties
Various computational chemistry methods have been applied to determine the compound's properties. These computations have been performed using different software packages:
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InChI and InChIKey were computed using InChI 1.07.0
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IUPAC name was computed by Lexichem TK 2.7.0
These computational approaches provide standardized ways to represent and identify the compound across different chemical information systems.
Related Compounds and Chemical Family
Chemical Family
2-[4-(Tert-pentyl)phenoxy]acetic acid belongs to the broader chemical family of phenoxyacetic acids, which have significant applications in various fields including agriculture and pharmaceutical research. The tert-pentyl substituent distinguishes this particular derivative from other members of this family .
Structurally Related Compounds
A structurally related compound mentioned in the search results is 2,4-Di(tert-pentyl)phenoxyacetic acid (CAS: 13402-96-5), which differs by having an additional tert-pentyl group at the ortho position of the phenyl ring. This related compound has the molecular formula C₁₈H₂₈O₃ and a molecular weight of 292.413 g/mol .
The structural similarities and differences between these compounds may provide insights into structure-activity relationships relevant to their applications in chemical research .
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